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Get Quote

Structural Paradigm & Pharmacophore
Ceanothane-type triterpenoids are a specialized subclass of pentacyclic triterpenoids defined

by a unique A-ring contraction. Unlike the canonical 6-membered A-ring found in lupane,

oleanane, or ursane skeletons, ceanothanes possess a 5-membered A-ring (A-nor-lupane

skeleton).

Core Skeleton: A-nor-lupane (modified lupane).

Key Structural Marker: A five-membered ring A fused to a six-membered ring B, typically

bearing a carboxyl group at C-1 and an isopropenyl group on ring E.

Representative Compounds: Ceanothic acid, Epiceanothic acid, Granulosic acid,

Zizyberenalic acid.

Pharmacological Relevance: High-affinity inhibition of proliferation in cancer cell lines (e.g.,

HeLa, HL-60), anti-inflammatory activity via NF-κB suppression, and anti-HIV properties.
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The Biosynthetic Logic: From Acetyl-CoA to
Scaffold
The biosynthesis follows a modular logic: Precursor Assembly

Scaffold Cyclization

Oxidative Skeletal Editing.

Phase I: Precursor Supply (MVA Pathway)
Ceanothane triterpenoids in Ziziphus jujuba are predominantly derived from the cytosolic

Mevalonate (MVA) pathway, rather than the plastidial MEP pathway.

Rate-Limiting Step: 3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR).

Flux: IPP

FPP (Farnesyl Diphosphate)

Squalene.[1]

Activation: Squalene is oxygenated by Squalene Epoxidase (SE) to form 2,3-Oxidosqualene,

the universal substrate for triterpene cyclases.

Phase II: The Scaffold Cyclization (The Lupane Hub)
Unlike distinct skeletons formed directly by specific cyclases (e.g., Cucurbitadienol Synthase),

the ceanothane skeleton is biosynthetically derived from a Lupane backbone.

Enzyme:Lupeol Synthase (LUS) / ZjOSC (Ziziphus jujuba Oxidosqualene Cyclase).

Mechanism: Protonation of the epoxide ring

Chair-Chair-Chair-Boat conformation

Cationic cascade

Formation of the Lupenyl cation

Deprotonation to Lupeol.
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Critical Insight: There is no evidence of a "Ceanothane Synthase" that directly cyclizes

oxidosqualene to a 5-membered A-ring. The contraction is a post-cyclization event.

The Critical Node: Oxidative A-Ring Contraction
This is the most technically complex step. The conversion of the 6-membered A-ring

(Lupeol/Betulinic acid) to the 5-membered A-ring (Ceanothic acid) is an oxidative skeletal

rearrangement.

The "Benzilic Acid Rearrangement" Mechanism
The consensus mechanistic hypothesis involves a CYP450-mediated oxidation cascade

followed by a ring contraction, likely mimicking a benzilic acid rearrangement.

C-28 Oxidation: Lupeol is oxidized at C-28 to Betulinic Acid by a CYP716 family enzyme

(e.g., ZjCYP716).

C-3 Oxidation: The C-3 hydroxyl is oxidized to a ketone, yielding Betulonic Acid.

Diosphenol Formation: Further oxidation at C-2 creates a 2,3-diketo intermediate

(Diosphenol).

Ring Contraction: A nucleophilic attack (likely by a hydroxyl species) on the C-3 ketone

triggers a 1,2-shift, extruding C-1 as a carboxyl group and contracting the ring to 5 carbons.

Pathway Diagram (DOT Visualization)
The following diagram illustrates the transition from the MVA pathway to the specific

Ceanothane skeleton.
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Caption: Proposed biosynthetic pathway of Ceanothic acid in Ziziphus, highlighting the

oxidative A-ring contraction from a Lupane scaffold.

Key Enzymes & Engineering Targets
To engineer this pathway or study it, focus on these specific gene families identified in Ziziphus

genomes.

Enzyme Class
Gene Candidate
(Ziziphus)

Function
Experimental
Validation Strategy

Oxidosqualene

Cyclase

ZjOSC1 (Lupeol

Synthase)

Cyclizes 2,3-

oxidosqualene to

Lupeol.

Heterologous

expression in yeast

(S. cerevisiae WAT11

strain). GC-MS

analysis of extracts for

Lupeol peak.

C-28 Oxidase ZjCYP716 family
Oxidizes Lupeol to

Betulinic Acid.

Co-expression with

ZjOSC1 in yeast.

Check for shift from

Lupeol to Betulinic

Acid.

A-Ring Contractor

ZjCYP

(Uncharacterized

Clade)

Catalyzes the

oxidative

rearrangement (3-oxo

Ceanothane).

Protocol:

Transcriptome co-

expression analysis.

Identify CYPs

upregulated in

fruit/root alongside

ZjOSC1. In vitro assay

with microsomes and

Betulonic acid

substrate.

Glycosyltransferase ZjUGT family

Adds sugar moieties

(e.g., to C-28) to form

saponins.

In vitro glycosylation

assay using UDP-

glucose and

Ceanothic acid.
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Experimental Protocols for Pathway Elucidation
Protocol A: Transcriptome-Guided Gene Discovery
Objective: Identify the elusive "Ring Contraction" CYP.

Tissue Sampling: Harvest Ziziphus jujuba roots (high ceanothane content) and leaves (low

content).

RNA-Seq: Perform differential expression analysis.

Filtering: Select genes that are:

Annotated as Cytochrome P450s.[2][3]

Highly correlated (Pearson r > 0.8) with ZjOSC1 expression.

Upregulated in roots vs. leaves.

Candidate Selection: Prioritize CYP families known for skeletal modification (e.g., CYP716,

CYP72, CYP88).

Protocol B: Heterologous Reconstitution in Yeast
Objective: Validate enzymatic function.

Host:Saccharomyces cerevisiae strain WAT11 (engineered with plant CPR reductase).

Vector Construction:

Plasmid 1: ZjOSC1 (under GAL1 promoter).

Plasmid 2: Candidate ZjCYP (under GAL10 promoter).

Culture: Grow in SC-Ura-Leu medium with 2% Galactose for 72h.

Extraction: Pellet cells

Reflux with 80% MeOH
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Partition with Ethyl Acetate.

Analysis: Derivatize (TMS) and analyze via GC-MS. Look for mass shift: Lupeol (426 Da)

Ceanothic Acid derivative.
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Caption: Workflow for identifying the specific enzymes responsible for Ceanothane

biosynthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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